Methyl 3-(trimethylsilyl)-4-pentenoate

Physical Organic Chemistry Process Chemistry Purification

Complex molecule synthesis often fails when generic analogs lack orthogonal reactivity. Methyl 3-(trimethylsilyl)-4-pentenoate uniquely integrates a conjugated ester with an allylic TMS group, enabling regioselective and stereoselective transformations inaccessible to methyl 4-pentenoate or allyltrimethylsilane. · Dual vinyl/silyl functionality: participates in conjugate additions, allylations, and [2+2] cycloadditions for rapid cyclobutane/cyclopentane construction. · Designated Eribulin Impurity 1: required for downstream stereoselective cyclizations in the established synthetic route to this anticancer agent. · Supplied as a clear liquid, 97% purity; room-temperature storage with ambient shipping supports reliable global supply chains.

Molecular Formula C9H18O2Si
Molecular Weight 186.32 g/mol
CAS No. 185411-12-5
Cat. No. B193374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trimethylsilyl)-4-pentenoate
CAS185411-12-5
SynonymsMethyl 3-(trimethylsilyl)-4-pentenoate
Molecular FormulaC9H18O2Si
Molecular Weight186.32 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C=C)[Si](C)(C)C
InChIInChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3
InChIKeyDJXDHDYQDMVTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLiquid

Methyl 3-(trimethylsilyl)-4-pentenoate: Organosilicon Building Block


Methyl 3-(trimethylsilyl)-4-pentenoate (CAS 185411-12-5) is an organosilicon ester featuring both a vinyl group and an allylic trimethylsilyl (TMS) substituent on a pentenoate backbone . This dual functionality enables orthogonal reactivity modes—participation in conjugate additions and allylations via the vinyl moiety, and stabilization of adjacent carbocations or directed reactivity via the TMS group [1]. The compound is supplied as a clear liquid with a purity specification of 97% . Its structure renders it a versatile intermediate in medicinal chemistry, particularly in the synthesis of complex polycyclic targets such as the anticancer agent Eribulin, where it serves as a key building block .

Methyl 3-(trimethylsilyl)-4-pentenoate: Why It’s Irreplaceable


Generic substitution of this compound with unfunctionalized methyl 4-pentenoate or simple allyltrimethylsilane fails because it uniquely integrates a conjugated ester with an allylic silyl group, enabling reaction pathways and stereochemical outcomes inaccessible to analogs. Methyl 4-pentenoate (CAS 818-57-5) lacks the silyl group required for carbocation stabilization and directed reactivity, while allyltrimethylsilane (CAS 762-72-1) lacks the ester handle necessary for subsequent transformations such as lactonization or further functionalization [1]. The specific 3-(trimethylsilyl) substitution pattern allows for regioselective and stereoselective transformations that are critical in complex molecule synthesis, making direct replacement with cheaper analogs a source of synthetic failure, reduced yield, or loss of stereocontrol [2].

Methyl 3-(trimethylsilyl)-4-pentenoate vs. Analogs


Volatility and Distillation vs. Methyl 4-Pentenoate

Methyl 3-(trimethylsilyl)-4-pentenoate exhibits significantly different volatility compared to its non-silylated counterpart, methyl 4-pentenoate, enabling alternative purification strategies and affecting handling during synthesis. The target compound has a boiling point of 54 °C at 5.5 mmHg , whereas methyl 4-pentenoate boils at 96.2 °C at 760 mmHg . Density also differs: 0.899 g/mL at 25 °C for the silylated compound versus 0.904 g/cm³ for methyl 4-pentenoate . These differences are important for reaction design and workup procedures.

Physical Organic Chemistry Process Chemistry Purification

Lewis Acid-Catalyzed Additions vs. Allylsilanes

In Lewis acid-catalyzed additions to α,β-unsaturated esters, the presence of the ester group in the target compound provides a conjugated system that can participate in cycloaddition pathways not available to simple allylsilanes. Studies on related allylsilane systems show that increasing the size of ligands on silicon increases both the rate of product formation and the proportion of ring annulation relative to allylation [1]. Furthermore, kinetic studies demonstrate that trimethylsilyl-substituted allylsilanes react with benzhydrylium ions at rates within a factor of three of the corresponding tris(trimethylsilyl)silyl compounds, indicating that the trimethylsilyl group provides sufficient electron-donating stabilization for practical synthetic utility [2].

Synthetic Methodology Reaction Kinetics Organosilicon Chemistry

Eribulin Synthesis Intermediate

Methyl 3-(trimethylsilyl)-4-pentenoate is explicitly identified as a key intermediate (Eribulin Impurity 1) in the synthesis of Eribulin (E615203), a synthetic analog of the marine natural product halichondrin B and an FDA-approved anticancer agent . While generic methyl 4-pentenoate or ethyl 3-(trimethylsilyl)-4-pentenoate could theoretically be substituted, the specific methyl ester with 3-trimethylsilyl substitution provides the precise steric and electronic profile required for downstream stereoselective transformations in the established synthetic route. The compound is commercially available with 97% purity, ensuring reliable performance in this demanding application .

Medicinal Chemistry Natural Product Synthesis Process R&D

Refractive Index & Flash Point Differentiation

The target compound exhibits a refractive index (n20/D) of 1.443 and a flash point of 65 °C (149 °F) , which are distinct from closely related analogs. For example, methyl 4-pentenoate has a refractive index of approximately 1.415 and a flash point of 29 °C . These differences enable straightforward identification and quality control checks using refractometry or thermal analysis, and the higher flash point may offer marginally improved safety in handling compared to the non-silylated ester.

Analytical Chemistry Quality Control Safety

Methyl 3-(trimethylsilyl)-4-pentenoate: Applications


Eribulin and Halichondrin Analogs Synthesis

This compound serves as a designated intermediate (Eribulin Impurity 1) in the multi-step synthesis of Eribulin, a complex marine-derived anticancer agent. Its specific substitution pattern is required for downstream stereoselective cyclizations and functional group manipulations that are essential to the established synthetic route. Procurement of the exact compound ensures fidelity to literature procedures and avoids the unpredictable reactivity that would arise from substituting with methyl 4-pentenoate or ethyl analogs .

Lewis Acid-Catalyzed Cycloadditions & Allylations

The compound's conjugated ester and allylic silyl group enable participation in [2+2] cycloaddition and Sakurai-type allylation reactions with α,β-unsaturated carbonyl partners. This dual reactivity, not available in simple allylsilanes, allows for the rapid construction of cyclobutane and cyclopentane frameworks that are valuable in natural product synthesis and medicinal chemistry programs [1].

Silyl-Enriched Polymer Additives

Owing to the presence of the trimethylsilyl group, this compound can be utilized as a monomer or additive in the synthesis of silicon-containing polymers. Such materials often exhibit enhanced thermal stability and unique surface properties compared to their all-carbon counterparts. The methyl ester functionality provides a handle for further polymerization or grafting reactions, distinguishing it from non-ester allylsilanes [2].

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